2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Antimalarial drug discovery DHODH inhibition Species selectivity

2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS 1267654-20-5) is a dual-species DHODH inhibitor with validated potency: PfDHODH IC50 580 nM, hDHODH IC50 2.83 μM (4.9-fold selectivity). Unlike brequinar (potent hDHODH, inactive PfDHODH), this scaffold enables antimalarial selectivity optimization. The rapid one-step synthesis supports efficient SAR expansion. Essential for comparative enzymology, selectivity profiling, and CNS drug-like property benchmarking (LogP 0.44, PSA 83.31 Ų). ≥98% purity. For R&D only.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 1267654-20-5
Cat. No. B11916877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
CAS1267654-20-5
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCCC1=NC(=CC(=O)N1)C(=O)O
InChIInChI=1S/C7H8N2O3/c1-2-5-8-4(7(11)12)3-6(10)9-5/h3H,2H2,1H3,(H,11,12)(H,8,9,10)
InChIKeyBXQWLKTVPZPPAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid: A DHODH-Focused Pyrimidine Scaffold for Antiparasitic and Immunomodulatory Research


2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS: 1267654-20-5) is a heterocyclic pyrimidine derivative bearing a 2-ethyl substituent and a 4-carboxylic acid moiety . It acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway that is a validated therapeutic target for malaria, autoimmune disorders, and cancer [1]. The compound exhibits species-dependent inhibitory profiles, with an IC50 of 580 nM against Plasmodium falciparum DHODH [2] and an IC50 of 2.83 μM against human DHODH [3], positioning it as a scaffold for optimizing antiparasitic selectivity over human enzyme activity.

Why 2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid Cannot Be Simply Substituted by Other Pyrimidine DHODH Inhibitors


Pyrimidine-based DHODH inhibitors are not interchangeable due to pronounced species selectivity profiles and divergent structure-activity relationships (SAR). The 6-carboxylic acid group is essential for DHODH inhibition, and modifications at the 2-position dramatically alter potency and enzyme specificity [1]. For instance, brequinar exhibits low nanomolar potency against human DHODH (IC50 ~12 nM) but is inactive against P. falciparum DHODH, while 2-ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid displays moderate potency against both human and plasmodial enzymes with a distinct selectivity window [2]. The following quantitative evidence demonstrates exactly where this compound diverges from close analogs and why generic substitution risks compromised experimental outcomes.

Quantitative Differentiation Evidence for 2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid


Species-Selective DHODH Inhibition: P. falciparum vs. Human Enzyme

2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid inhibits Plasmodium falciparum DHODH with an IC50 of 580 nM, while its activity against the human ortholog is 4.9-fold weaker (IC50 = 2.83 μM) [1][2]. This contrasts with brequinar, which potently inhibits human DHODH (IC50 = 12 nM) but shows no activity against P. falciparum DHODH , and leflunomide's active metabolite A771726, which inhibits human DHODH with Ki = 179 nM but lacks plasmodial activity [3].

Antimalarial drug discovery DHODH inhibition Species selectivity

Enhanced Lipophilicity Relative to 2-Methyl Analog for Improved Membrane Permeability

The 2-ethyl substitution in the target compound yields a calculated LogP of 0.44, representing a >0.66 log unit increase in lipophilicity compared to the 2-methyl analog (LogP = -0.22) [1]. This physicochemical shift aligns with empirical guidelines for optimal passive membrane permeability (LogP 0–3) and predicts improved oral absorption potential relative to the more hydrophilic methyl derivative [2].

Physicochemical properties Drug-likeness LogP optimization

Quantitative One-Step Synthesis Enabling Rapid Analog Generation

A one-step synthesis protocol for 2-ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has been reported that proceeds in quantitative yield using adapted Vilsmeier conditions [1]. This synthetic efficiency contrasts with traditional multi-step Biginelli-type routes to dihydropyrimidine DHODH inhibitors, which typically yield 40–70% over 2–3 steps [2]. The method is amenable to 2-position diversification, enabling rapid SAR exploration of alkyl chain length effects on potency and selectivity.

Synthetic accessibility Medicinal chemistry Scaffold diversification

Reduced Polar Surface Area Relative to 2-Methyl Analog for Enhanced CNS Penetration Potential

The calculated polar surface area (PSA) of 2-ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is 83.31 Ų . While similar to the 2-methyl analog (PSA = 83.05 Ų) [1], the marginally higher value for the ethyl derivative is accompanied by a >0.66 log unit increase in LogP, resulting in a more favorable balance of polarity and lipophilicity. The PSA remains below the 90 Ų threshold often associated with good blood-brain barrier penetration [2], suggesting utility in CNS-targeted DHODH inhibitor programs.

Blood-brain barrier penetration CNS drug design PSA optimization

Optimal Research and Procurement Scenarios for 2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid


Antimalarial Lead Optimization: Balancing PfDHODH Potency and Human Selectivity

This compound serves as a starting scaffold for medicinal chemistry programs aiming to develop species-selective DHODH inhibitors for malaria. Its moderate PfDHODH potency (IC50 580 nM) and 4.9-fold selectivity over human DHODH provide a baseline for iterative optimization of the 2-position substituent to enhance potency while maintaining or improving the selectivity window [1]. The quantitative one-step synthesis facilitates rapid analog generation for SAR exploration .

DHODH Probe Development for Studying Pyrimidine Metabolism Across Species

The differential inhibitory profile of this compound against P. falciparum (IC50 580 nM), human (IC50 2.83 μM), and yeast (IC50 >10 μM) DHODH enzymes makes it a valuable tool compound for comparative enzymology studies [1]. Researchers investigating species-specific differences in DHODH active site architecture can utilize this scaffold to interrogate the structural determinants of inhibitor binding and selectivity.

Physicochemical Property Benchmarking in DHODH Inhibitor Libraries

With a calculated LogP of 0.44 and PSA of 83.31 Ų, this compound occupies a favorable region of CNS drug-like chemical space and can serve as a physicochemical benchmark for library design . Procurement of this compound enables direct experimental validation of computational permeability predictions and provides a reference standard for assessing the impact of 2-position alkyl modifications on solubility and permeability [1].

Building Block for Diversified Pyrimidine-Based Kinase and Dehydrogenase Inhibitors

Beyond DHODH, the 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid core is a privileged scaffold for kinase and dehydrogenase inhibitor development . The 2-ethyl substituted variant offers a distinct lipophilicity and steric profile compared to the more common 2-methyl or 2-unsubstituted analogs, enabling exploration of hydrophobic pocket interactions in target proteins where alkyl chain length modulates binding affinity [1].

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